molecular formula C11H12ClN5O2 B3214635 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde CAS No. 1148003-33-1

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde

Cat. No.: B3214635
CAS No.: 1148003-33-1
M. Wt: 281.7 g/mol
InChI Key: SUTRBEZVZHHHIW-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde (CAS 1148003-33-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. This multifunctional purine derivative is designed for the synthesis of novel bioactive molecules, particularly in the development of targeted protein inhibitors. Its core structure incorporates key pharmacophores: the morpholino group at the 6-position and a reactive aldehyde at the 8-position, which serve as critical handles for further chemical modification and elaboration into more complex structures. Research indicates that structurally related purine-morpholino compounds are prominent scaffolds in the design of potent and selective kinase inhibitors, such as PI3K inhibitors, which are investigated for the treatment of cancers and inflammatory diseases . The chlorination at the 2-position provides a reactive site for nucleophilic aromatic substitution, allowing researchers to introduce diverse amine-containing functionalities. This makes the compound an exceptionally versatile precursor for constructing combinatorial libraries and exploring structure-activity relationships (SAR). The aldehyde group is particularly valuable for synthetic applications, including condensation reactions to form Schiff bases or reductive amination to introduce various amine components, facilitating the optimization of drug-like properties. As a purine-based precursor, it is integral to programs aimed at developing new therapeutic agents for oncology, immunology, and other disease areas . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-chloro-9-methyl-6-morpholin-4-ylpurine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c1-16-7(6-18)13-8-9(16)14-11(12)15-10(8)17-2-4-19-5-3-17/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTRBEZVZHHHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=C(N=C2N3CCOCC3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for scaling up the reaction and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The aldehyde group at the 8-position can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

    Substitution: Products include various substituted purines depending on the nucleophile used.

    Oxidation: The major product is 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid.

    Reduction: The major product is 2-Chloro-9-methyl-6-morpholino-9H-purine-8-methanol.

Scientific Research Applications

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and antiviral drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the interaction of purine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the morpholino group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of substituents and properties is presented below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde 2-Cl, 6-morpholino, 9-Me, 8-CHO C₁₁H₁₂ClN₅O₂ 297.70 Aldehyde, morpholino Pharmaceutical intermediate
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid 2-Cl, 6-morpholino, 9-Me, 8-COOH C₁₁H₁₂ClN₅O₃ 297.70 Carboxylic acid, morpholino Intermediate for APIs
2-(2-Chloro-9-methyl-6-morpholinopurin-8-yl)propan-2-ol 2-Cl, 6-morpholino, 9-Me, 8-(C(CH₃)₂OH) C₁₃H₁₈ClN₅O₂ 311.77 Tertiary alcohol Synthetic intermediate
6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine 6-Cl, 9-Et, 8-pyrimidinyl C₁₂H₁₁ClN₆ 274.71 Pyrimidine substituent Antimicrobial research
2-Benzyl-8-methyl-6-morpholino-9-phenyl-9H-purine 2-Bn, 6-morpholino, 8-Me, 9-Ph C₂₃H₂₃N₅O 385.46 Benzyl, phenyl Not specified (structural study)

Key Observations:

  • Position 8 Functional Groups : The carbaldehyde group in the target compound distinguishes it from the carboxylic acid variant (e.g., 1439824-88-0 ) and the tertiary alcohol derivative (1198171-79-7 ). The aldehyde’s reactivity makes it suitable for forming Schiff bases or other conjugates.
  • Substituent Effects: Morpholino at position 6 is conserved in multiple analogs, likely due to its ability to participate in hydrogen-bonding networks, as discussed in crystallographic studies .
  • Biological Relevance : Chlorine at position 2/6 is common in purine-based kinase inhibitors and antimicrobial agents .

Physicochemical Properties

  • Solubility: The morpholino group enhances water solubility compared to non-polar substituents (e.g., benzyl in ).
  • Stability : The aldehyde group may render the compound sensitive to oxidation, unlike the carboxylic acid or alcohol derivatives .

Biological Activity

Overview

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde is a heterocyclic compound belonging to the purine family. Its structure includes a chloro group at the 2-position, a methyl group at the 9-position, a morpholino group at the 6-position, and an aldehyde group at the 8-position of the purine ring. This unique arrangement contributes to its biological activity, particularly in medicinal chemistry and enzyme interaction studies.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor or modulator of enzyme activity, impacting various biochemical pathways. The presence of the morpholino group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development.

Medicinal Chemistry

This compound is utilized as a building block for synthesizing potential therapeutic agents, particularly in developing kinase inhibitors and antiviral drugs. Its structure allows it to interfere with DNA synthesis, which is particularly useful in cancer treatment due to rapid cell division associated with malignancies .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various kinases. For example, it has demonstrated selective inhibition against Nek2 (NIMA-related kinase 2) with an IC50 value of 0.62 μM, indicating its potential as a targeted therapy in cancer treatment .

Case Studies

  • Nek2 Inhibition : A study focused on purine-based probes revealed that modifications at the 6-position significantly affected the selectivity and potency against Nek2 and CDK2 (cyclin-dependent kinase 2). The compound's structural features were crucial for its activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
  • Cell Proliferation Studies : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. The inhibition of these kinases leads to reduced tumor growth in various cancer models .

Comparative Analysis

Compound NameIC50 (μM)Target Kinase
This compound0.62Nek2
Other Purine Derivative (e.g., CDK2 Inhibitor)7.0CDK2
Similar Compound12Dual inhibitor of Nek2 and CDK2

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from purine precursors. For example:
  • Step 1 : Chlorination at the 2-position using POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous conditions .
  • Step 2 : Introduction of the morpholino group via nucleophilic substitution (e.g., using morpholine with K₂CO₃ as a base in DMF at 90°C) .
  • Step 3 : Formylation at the 8-position using Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C to prevent over-oxidation .
    Optimization Strategies :
  • Use Pd-catalyzed cross-coupling for regioselective modifications (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjust solvent polarity to minimize byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for the morpholino and aldehyde groups .
  • X-ray Crystallography : Employ SHELXL for refinement to confirm stereochemistry and hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) with ESI+ ionization to verify purity (>98%) and molecular ion [M+H]+ .
    Resolving Discrepancies :
  • Cross-validate NMR assignments with computational tools (e.g., DFT-based chemical shift prediction) .
  • Repeat crystallographic data collection at low temperature (100 K) to reduce thermal motion artifacts .

Advanced Research Questions

Q. How does the morpholino group influence the compound's reactivity and interaction with biological targets?

  • Methodological Answer :
  • Reactivity : The morpholino group acts as an electron-donating substituent, stabilizing intermediates during nucleophilic aromatic substitution. Compare kinetics using Hammett plots with analogs (e.g., piperidine vs. morpholino derivatives) .
  • Biological Interactions : Conduct molecular docking (e.g., AutoDock Vina) to assess hydrogen-bonding interactions with enzyme active sites (e.g., kinases). Validate with SPR binding assays (KD measurement) .

Q. What computational approaches are suitable for modeling the compound's interactions with enzymes, and how do they compare with empirical data?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS with explicit solvent models. Focus on conformational flexibility of the morpholino group .
  • QM/MM Hybrid Methods : Calculate binding energies for key residues (e.g., catalytic lysine in kinases) using Gaussian/B3LYP .
  • Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 log unit suggest force field inaccuracies .

Q. How can researchers address contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Systematic Review : Compile datasets from multiple sources (e.g., PubChem, ChEMBL) and apply meta-analysis to identify outliers. Use funnel plots to assess publication bias .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for variability .
  • Structural Analysis : Perform co-crystallization with target proteins to confirm binding modes and rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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